molecular formula C23H22Cl2N2O3 B2515865 1-(3,4-Dichlorophenyl)-2-(2-(dimethylamino)ethyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 631889-24-2

1-(3,4-Dichlorophenyl)-2-(2-(dimethylamino)ethyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No. B2515865
CAS RN: 631889-24-2
M. Wt: 445.34
InChI Key: AXQHNLNSGNQYAM-UHFFFAOYSA-N
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Description

The compound "1-(3,4-Dichlorophenyl)-2-(2-(dimethylamino)ethyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione" is a complex molecule that may be related to the family of compounds described in the provided papers. While the exact compound is not directly mentioned, the papers discuss related structures and their properties, which can provide insights into the analysis of the compound .

Synthesis Analysis

The first paper describes the synthesis of a series of π-conjugated polymers and copolymers containing 1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole (DPP) units, which are structurally related to the compound of interest. These polymers are synthesized using palladium-catalyzed aryl-aryl coupling reactions, specifically Suzuki coupling, which involves the reaction of diboronic acid with bromophenylpyrrolopyrrole and dibromohexylbenzene in varying molar ratios. This method could potentially be adapted for the synthesis of the compound , considering the similarities in the core pyrrole structure .

Molecular Structure Analysis

The molecular structure of the compound likely features a chromeno[2,3-c]pyrrole core, which is a bicyclic system consisting of a pyrrole ring fused to a chromene moiety. This core is substituted with various groups, including dimethylaminoethyl and dichlorophenyl groups. The presence of these substituents can significantly affect the electronic properties of the molecule, as seen in the DPP units discussed in the first paper, where the phenyl groups play a crucial role in the photophysical properties of the polymers .

Chemical Reactions Analysis

Although the exact chemical reactions of the compound are not detailed in the provided papers, the synthesis paper suggests that the compound may undergo similar reactions to those of the DPP-containing polymers. These reactions could include further functionalization through coupling reactions or substitutions at available reactive sites on the molecule. The presence of the dimethylamino group suggests potential reactivity with electrophiles or participation in the formation of salts with acids .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound can be inferred from the related structures in the papers. The DPP-containing polymers exhibit strong photoluminescence and good photochemical stability, which suggests that the compound may also display photoluminescent properties. The solubility and processability of these polymers into thin films for electronic applications indicate that the compound might also be soluble in common organic solvents and could be processed similarly for potential use in electronic devices .

The second paper discusses compounds with a quinazoline dione structure and their hypotensive activities. While the core structure differs from the compound of interest, the presence of a dimethylaminoethyl substituent in some of the studied compounds suggests that the compound may also exhibit biological activity, potentially affecting blood vessels or displaying hypotensive effects. The paper indicates that the substitution pattern on the molecule can significantly influence its potency and activity .

Scientific Research Applications

Chemical Synthesis and Properties

  • Synthesis Techniques and Chemical Properties : This compound is synthesized through various methods, including the reaction of methyl o-hydroxybenzoylpyruvate with N,N-dimethylethylenediamine and aromatic aldehydes. The process affords high yield derivatives, which can easily transform under certain conditions, indicating potential for diverse chemical applications (Vydzhak & Panchishyn, 2010).

Applications in Molecular Chemistry

  • Formation of Supramolecular Assemblies : The compound demonstrates potential in forming supramolecular assemblies when combined with aza donor molecules. This suggests applications in the field of crystal engineering and material science, where control over molecular assembly is crucial (Arora & Pedireddi, 2003).

  • Photoluminescent Properties : A study on related pyrrolo[3,4-c]pyrrole derivatives indicates potential photoluminescent properties. These could be leveraged in developing materials for electronic applications, particularly in the domain of light-emitting devices (Beyerlein & Tieke, 2000).

Potential Biomedical Applications

  • Cytotoxic Activity : Derivatives of the compound have shown cytotoxic activity against various cancer cell lines, suggesting potential applications in developing anticancer therapies (Deady et al., 2003).

  • Antibacterial Properties : The synthesis of derivatives has been explored for antibacterial efficacy, indicating its potential use in the development of new antibacterial agents (Sheikh, Ingle, & Juneja, 2009).

properties

IUPAC Name

1-(3,4-dichlorophenyl)-2-[2-(dimethylamino)ethyl]-6,7-dimethyl-1H-chromeno[2,3-c]pyrrole-3,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22Cl2N2O3/c1-12-9-15-18(10-13(12)2)30-22-19(21(15)28)20(14-5-6-16(24)17(25)11-14)27(23(22)29)8-7-26(3)4/h5-6,9-11,20H,7-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXQHNLNSGNQYAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)OC3=C(C2=O)C(N(C3=O)CCN(C)C)C4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-Dichlorophenyl)-2-(2-(dimethylamino)ethyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

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